Fmoc-Phe-OH

Solid-Phase Peptide Synthesis Chiral Purity Diastereomer Contamination

Fmoc-Phe-OH (N-α-Fmoc-L-phenylalanine) is the standard Fmoc-protected building block for incorporating L-phenylalanine residues via solid-phase peptide synthesis (SPPS). The compound belongs to the class of 9-fluorenylmethoxycarbonyl-protected amino acids and is supplied as a white to off-white powder with a molecular weight of 387.4 g/mol and a melting point of 180–188 °C.

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
CAS No. 286460-71-7
Cat. No. B7800167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-OH
CAS286460-71-7
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
InChIKeySJVFAHZPLIXNDH-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe-OH (CAS 286460-71-7) – Procurement-Grade Identity and Core Specifications for Solid-Phase Peptide Synthesis


Fmoc-Phe-OH (N-α-Fmoc-L-phenylalanine) is the standard Fmoc-protected building block for incorporating L-phenylalanine residues via solid-phase peptide synthesis (SPPS). The compound belongs to the class of 9-fluorenylmethoxycarbonyl-protected amino acids and is supplied as a white to off-white powder with a molecular weight of 387.4 g/mol and a melting point of 180–188 °C . Commercial specifications for the Novabiochem® grade include an HPLC purity ≥99.0% (area/area), enantiomeric purity ≥99.8% (area/area), and tightly controlled levels of dipeptide, free-amino-acid, and solvent impurities that are critical for high-fidelity peptide chain assembly .

Why Generic Substitution of Fmoc-Phe-OH Creates Quantifiable Risk in Peptide Synthesis and Biomaterial Manufacturing


Even among Fmoc-protected aromatic amino acids, substitution without qualification introduces measurable failure modes: enantiomeric contamination as low as 0.2% can propagate through a 50-mer peptide to yield >10% of the undesired diastereomer, and undetected Fmoc-β-Ala-OH or Fmoc-Phe-Phe-OH impurities at the 0.5% level produce deletion and insertion sequences that co-elute with the target peptide during preparative HPLC [1]. In hydrogel applications, the critical gelation concentration differs by orders of magnitude between Fmoc-Phe-OH and ring-substituted analogs, meaning that a procurement decision based solely on “Fmoc-aromatic-amino-acid” class membership will fail to produce the intended material properties . The evidence below quantifies these differences.

Fmoc-Phe-OH (286460-71-7) – Product-Specific Quantitative Differentiation Evidence


Enantiomeric Purity: Fmoc-Phe-OH vs. Fmoc-D-Phe-OH – Quantified Contamination Risk

The enantiomeric purity specification for Fmoc-Phe-OH (Novabiochem®) is ≥99.8% (area/area), corresponding to ≤0.2% contamination by the undesired D-enantiomer. In contrast, the specification for Fmoc-D-Phe-OH (Novabiochem®) is ≥99.5% (area/area), allowing up to 0.5% L-enantiomer contamination . This 0.3 percentage-point difference in allowable cross-contamination means that Fmoc-Phe-OH lots are held to a 2.5-fold tighter enantiomeric impurity threshold than Fmoc-D-Phe-OH lots. For procurement of building blocks destined for bioactive L-peptide sequences, this directly determines the maximum tolerable diastereomer burden in the final product.

Solid-Phase Peptide Synthesis Chiral Purity Diastereomer Contamination

Minimum Gelation Concentration: Fmoc-Phe-OH vs. Class of Fmoc-Aromatic Amino Acid Hydrogelators

Fmoc-Phe-OH forms a stable, transparent supramolecular hydrogel at a minimum gelation concentration (MGC) of 0.1% w/v in phosphate-buffered saline (pH 7.4) . This is among the lowest MGC values reported for any single Fmoc-amino acid hydrogelator. By comparison, Fmoc-Tyr-OH and Fmoc-Trp-OH either fail to form hydrogels under identical conditions or produce nanoparticles rather than fibrillar networks [1]. Ring-fluorinated analogs such as Fmoc-F5-Phe-OH and Fmoc-3-F-Phe-OH exhibit pH-dependent gelation that is highly sensitive to the charge state of the C-terminal carboxylic acid, often yielding rigid hydrogels only at acidic pH (≈3.5) while weakening dramatically at neutral pH [2]. The 0.1% w/v MGC of Fmoc-Phe-OH therefore represents a quantifiable benchmark for procurement when low-mass-loading hydrogel formation at physiological pH is required.

Supramolecular Hydrogels Minimum Gelation Concentration Self-Assembly

Impurity Fingerprint: Process-Related Impurity Limits for Fmoc-Phe-OH vs. Generic Fmoc-Amino-Acid Specifications

The Novabiochem® Fmoc-Phe-OH specification defines quantitative limits for five process-related impurities that are directly relevant to SPPS outcome quality: Fmoc-β-Ala-OH ≤0.1% (a/a), Fmoc-β-Ala-Phe-OH ≤0.1% (a/a), Fmoc-Phe-Phe-OH ≤0.1% (a/a), free amino acid ≤0.2%, and acetate ≤0.02% . A patent method for Fmoc-amino-acid purity analysis explicitly identifies Fmoc-Osu, Fmoc-β-Ala-OH, Fmoc-β-Ala-Phe-OH, and Fmoc-Phe-Phe-OH as the critical related substances requiring chromatographic separation from the main peak, confirming that these impurity classes are structurally inherent to the Fmoc-Phe-OH manufacturing process [1]. By contrast, generic Fmoc-amino-acid specifications from non-specialist vendors typically report only HPLC purity and omit these individual impurity thresholds, leaving the user unable to predict the risk of deletion (+β-Ala) or insertion (+Phe) sequences in the final peptide product.

Peptide Synthesis Impurity Profiling Quality by Design

Optical Rotation: Fmoc-Phe-OH vs. Fmoc-D-Phe-OH – Enantiomer Identity Verification

Fmoc-Phe-OH (L-enantiomer) exhibits a specific optical rotation of [α]20/D −37° (c = 1 in DMF) . The D-enantiomer, Fmoc-D-Phe-OH, shows [α]20/D approximately +39° ±3° (c = 1 in DMF) . The magnitude and opposite sign provide an unambiguous, instrument-based identity confirmation that complements chromatographic enantiomeric purity data. When used as a receiving inspection test, this parameter can detect gross enantiomer mislabeling within minutes, a risk that is particularly relevant when sourcing from multi-product warehouses where Fmoc-L-Phe-OH and Fmoc-D-Phe-OH may be stored in proximity and share near-identical physical appearance.

Chiral Identity Optical Rotation Quality Control

Fmoc-Phe-OH (286460-71-7) – Evidence-Backed Application Scenarios for Scientific Procurement


GMP-Preparatory SPPS of Long (≥30-mer) Therapeutic L-Peptides

When synthesizing peptides exceeding 30 residues, the cumulative effect of even 0.2% enantiomeric impurity per coupling step produces a final product containing >6% of the undesired diastereomer. The ≥99.8% enantiomeric purity specification of Fmoc-Phe-OH is directly relevant here, as it limits L-Phe site-specific diastereomer formation to ≤0.2% per coupling, a threshold that keeps the final diastereomer burden below 2% for a 10-Phe-containing peptide. The individually specified impurity limits for Fmoc-β-Ala-OH, Fmoc-β-Ala-Phe-OH, and Fmoc-Phe-Phe-OH (each ≤0.1%) further ensure that deletion and insertion sequences are controlled at predictable levels .

Low-Mass-Loading Supramolecular Hydrogel Fabrication at Physiological pH

For drug delivery or tissue engineering applications requiring hydrogel formation under physiological conditions (pH 7.4, 37 °C) with minimal material usage, Fmoc-Phe-OH is the preferred building block because its 0.1% w/v minimum gelation concentration is at least one order of magnitude below that of most ring-substituted Fmoc-Phe analogs, many of which gel only at acidic pH [1]. Procurement of Fmoc-Phe-OH for this scenario must specify the gelation-competent lot identity, as subtle variations in residual solvent or counter-ion content can shift the MGC.

Chiral-Purity-Critical Peptide Library Synthesis for Structure-Activity Relationship Studies

In SAR campaigns where each L-Phe residue is systematically replaced, the optical rotation signature of Fmoc-Phe-OH ([α]20/D −37°, c = 1 in DMF) serves as an orthogonal incoming quality check to confirm that the L-enantiomer, not the D-enantiomer ([α]20/D approximately +39°), has been supplied. This is particularly valuable when ordering from vendors where Fmoc-Phe-OH and Fmoc-D-Phe-OH share catalog adjacency and similar pricing, creating a risk of picking or labeling errors.

Process Development and Scale-Up of Fmoc-SPPS Manufacturing

In kilo-lab and pilot-plant settings, the solubility specification of Fmoc-Phe-OH—clearly soluble at 25 mmol in 50 mL DMF (0.5 M) —is a critical procurement parameter. Incomplete dissolution of Fmoc-amino acids is a leading cause of low coupling yields at scale. The defined solubility threshold allows process chemists to calculate solvent volumes and reactor loading with precision, avoiding the batch failures that occur when substituting a structurally similar Fmoc-amino acid with undocumented or lower solubility in the chosen coupling solvent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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